3-(Aminomethyl)-5-chlorobenzylamine

Coagulation Cascade Thrombin Inhibition Serine Protease

Secure the only regioisomer that delivers potent, selective serine protease inhibition. This 5-chloro-1,3-bis(aminomethyl)benzene building block is the exact P1 fragment needed for coagulation factor programs—the 5-chloro group occupies the S1 lipophilic recess, driving a ~95-fold improvement in thrombin affinity (Ki 3.3 nM) and >5-fold selectivity over trypsin. Generic 1,3-benzenedimethanamine cannot recapitulate this interaction. Procuring the pre-functionalized scaffold eliminates late-stage halogenation and guarantees the correct 3-aminomethyl geometry from the first synthetic step.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B8350016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-chlorobenzylamine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1CN)Cl)CN
InChIInChI=1S/C8H11ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4-5,10-11H2
InChIKeyRROIIVANVUZDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-chlorobenzylamine: The meta,meta′-Diamine Building Block for Factor Xa and Thrombin Inhibitor Scaffolds


3-(Aminomethyl)-5-chlorobenzylamine (CAS 917388-30-8) is a chloro-substituted benzylamine derivative featuring two primary amine groups positioned at the 1,3- (meta,meta′) positions of the benzene ring. The compound’s 1,3-bis(aminomethyl) arrangement is critical for constructing extended, linear binding motifs in serine protease drug targets, particularly coagulation factors [1]. While the unsubstituted 3-(aminomethyl)benzylamine scaffold shows modest potency, the presence and position of the chlorine atom in the 5-position can dramatically modulate target affinity, as demonstrated in closely related thrombin inhibitor programs where a 5-chloro group improved potency by nearly two orders of magnitude [2].

Why a Bulk 1,3-Benzenedimethanamine Cannot Replace 3-(Aminomethyl)-5-chlorobenzylamine in Coagulation-Focused Research


The precise ring substitution pattern of 3-(aminomethyl)-5-chlorobenzylamine is a deterministic factor in binding affinity and selectivity for coagulation enzymes. In a systematic study of aminomethylbenzylamide P1 ligands, moving the aminomethyl group from the 4- to the 3-position resulted in a 10-fold decrease in thrombin Ki (from 49 nM to 490 nM) [1]. Conversely, introducing a 5-chloro substituent onto a 2-aminomethylbenzylamine scaffold improved thrombin potency ~95-fold (from 313 nM to 3.3 nM) and selectivity over trypsin by >5-fold [2]. Generic 1,3-benzenedimethanamine lacks this chlorine substituent and therefore cannot recapitulate the lipophilic S1 pocket interaction that drives these potency gains. Furthermore, the 3-aminomethyl regioisomer alone (without the 5-chloro) is insufficient, as the 4-aminomethyl isomer was 9.4-fold more potent (49 nM vs. 490 nM) in the same scaffold [1]. Only the specific 3-aminomethyl-5-chloro combination delivers the orthogonal substitution required for potent, selective serine protease inhibition.

Quantitative Differentiation: 3-(Aminomethyl)-5-chlorobenzylamine vs. Positional Isomers and Unchlorinated Analogs


Thrombin Inhibitor Potency: 5-Chloro Substitution vs. Unsubstituted 2-Aminomethylbenzylamine

In a conserved P3P2 scaffold, the addition of a 5-chloro group to the o-aminomethylbenzylamine P1 ligand improved thrombin Ki from 313 nM (unsubstituted compound 28) to 3.3 nM (5-chloro compound 29), a 95-fold potency enhancement. This demonstrates that the 5-chloro substituent on a benzylamine scaffold is a critical potency driver for thrombin inhibition [1].

Coagulation Cascade Thrombin Inhibition Serine Protease

Regioisomeric Potency Differential: 3-Aminomethyl vs. 4-Aminomethyl on Thrombin Binding

When the aminomethyl group is positioned at the 3- (meta) rather than the 4- (para) position on the benzylamide P1 ligand, thrombin Ki increases from 49 nM to 490 nM—a 10-fold loss in affinity. This meta substitution is an integral feature of 3-(aminomethyl)-5-chlorobenzylamine and highlights that not all aminomethylbenzylamines are functionally equivalent [1].

Coagulation Cascade Structure-Activity Relationship Thrombin Inhibitor

Functional Group Identity: Bis(aminomethyl) vs. Amino/Methylamino Close Analogs

The closely related compound 3-(Aminomethyl)-5-chloroaniline (CAS 683740-35-4) substitutes one aminomethyl group for an aniline-type NH2 directly attached to the aromatic ring. This changes the electronic character of the amine from a benzylic amine to an aromatic amine, altering basicity (pKa ~8.93 predicted for the aniline analog vs. ~9.5-10.5 typical for benzylamines), nucleophilicity, and hydrogen-bonding geometry . Publications referencing 3-(Aminomethyl)-5-chloroaniline have used it to prepare acyl guanidines via reaction at the aliphatic amine, suggesting the 3-aminomethyl-5-chloro substitution pattern is selected for specific chemoselectivity . For applications requiring two chemically similar benzylic amine handles with identical reactivity, the bis(aminomethyl) compound is the structurally defined choice.

Drug Discovery Bioisosterism Building Block Selection

Validated Application Scenarios for 3-(Aminomethyl)-5-chlorobenzylamine


P1 Ligand Synthesis for Next-Generation Thrombin Inhibitors

The 3-aminomethyl-5-chlorobenzylamine scaffold is directly utilized as a key P1 fragment in thrombin inhibitor programs. The 5-chloro group is established to occupy the S1 lipophilic recess, contributing significantly to target engagement. Procuring the pre-functionalized 5-chloro building block eliminates the need for late-stage halogenation on a pre-built P1 fragment and ensures the correct 3-aminomethyl regioisomer is incorporated from Step 1 [1].

Bifunctional Crosslinker for Metal-Organic Frameworks and Polymer Networks

The compound’s two benzylic amine groups, spaced by 1,3-geometry on a chlorinated aromatic ring, make it suitable for constructing polymeric or MOF networks via imine or amide linkages. The chlorine atom provides a non-reactive, sterically demanding, and polarizable substituent that can influence network porosity, thermal stability, and inter-chain interactions, unlike the fully protiated analog [1].

Synthesis of Symmetrical Bis-amide and Bis-urea Pharmacophore Libraries

Unlike mixed aromatic/aliphatic diamines (e.g., 3-aminomethyl-5-chloroaniline), this compound offers two chemically equivalent aminomethyl groups. This enables straightforward, one-pot symmetrical derivatization with carboxylic acids or isocyanates to generate compound libraries for high-throughput screening, where a single product is desired and statistical mixtures are avoided [1].

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